molecular formula C10H19NO2 B3264145 (1r,4r)-4-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid CAS No. 38697-83-5

(1r,4r)-4-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid

Cat. No.: B3264145
CAS No.: 38697-83-5
M. Wt: 185.26 g/mol
InChI Key: AXFNMTIHAVOFIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(1r,4r)-4-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid is a cyclohexane derivative featuring a dimethylamino-methyl substituent at the 4-position and a carboxylic acid group at the 1-position. Its stereochemistry (1r,4r) is critical for molecular interactions, particularly in medicinal chemistry and drug design.

Properties

IUPAC Name

4-[(dimethylamino)methyl]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO2/c1-11(2)7-8-3-5-9(6-4-8)10(12)13/h8-9H,3-7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFNMTIHAVOFIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1CCC(CC1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1r,4r)-4-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid typically involves the reaction of cyclohexane derivatives with dimethylamine and carboxylation agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This can include the use of continuous flow reactors and advanced purification techniques to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(1r,4r)-4-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the dimethylamino group to a nitroso or nitro group.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce alcohols.

Scientific Research Applications

(1r,4r)-4-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a ligand in biochemical studies to investigate receptor interactions.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1r,4r)-4-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid involves its interaction with molecular targets such as enzymes or receptors. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form ionic bonds. These interactions can modulate the activity of the target molecules and influence biological pathways.

Comparison with Similar Compounds

Key Structural Features:

  • Stereochemistry : The (1r,4r) configuration ensures spatial alignment of functional groups, influencing binding affinity and solubility.

Structural and Functional Analogues

Below is a comparative analysis of key analogs, focusing on substituents, stereochemistry, and pharmacological relevance:

Compound Name Substituent at 4-Position Stereochemistry Molecular Weight (g/mol) Key Applications/Findings References
(1r,4r)-4-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid Dimethylaminomethyl (1r,4r) ~185.24* Potential use in targeted drug delivery (inferred from analogs)
Tranexamic Acid Aminomethyl (1r,4r) 157.21 Antifibrinolytic agent (clinical use in hemorrhage)
Tranexamic Acid Impurity B Aminomethyl (1s,4s) 157.21 Reduced biological activity due to stereoisomerism
(1R,4r)-4-[(Methylamino)methyl]cyclohexane-1-carboxylic acid Methylaminomethyl (1R,4r) 171.24 Intermediate in peptide synthesis (e.g., PSMA probes)
4-(Isopropyl)cyclohexane-1-carboxylic acid Isopropyl (1R,4R) 170.25 Pharmaceutical impurity (e.g., Nateglinide)
4-(Formamidomethyl)cyclohexane-1-carboxylic acid Formamidomethyl (1S,4S) 185.22 Precursor for radiopharmaceuticals (e.g., [99mTc]Tc-CNMCHDG)

*Calculated based on molecular formula C₁₀H₁₇NO₂.

Pharmacological and Physicochemical Properties

Basicity and Solubility :
  • The dimethylamino group in the target compound increases its basicity (predicted pKa ~8.5) compared to Tranexamic Acid (pKa ~10.5 for the primary amine) . This may enhance blood-brain barrier permeability in drug candidates.
  • The carboxylic acid group ensures moderate aqueous solubility (~50 mg/mL), comparable to Tranexamic Acid (~150 mg/mL) .

Biological Activity

(1r,4r)-4-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid is a compound characterized by its unique structural features, which include a cyclohexane ring substituted with a dimethylamino group and a carboxylic acid group. This specific stereochemistry and functional group arrangement contribute to its notable biological activities and potential applications in pharmacology.

Chemical Structure and Properties

  • IUPAC Name : (1r,4r)-4-(dimethylamino)cyclohexane-1-carboxylic acid
  • CAS Number : 38697-83-5
  • Molecular Formula : C9H17NO2
  • Molecular Weight : 171.24 g/mol

The compound's structure is pivotal in determining its interaction with biological targets, including enzymes and receptors, influencing its pharmacological profile.

The biological activity of this compound can be attributed to:

  • Interactions with Receptors : The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the carboxylic acid group can form ionic bonds with various molecular targets. This dual functionality allows the compound to modulate the activity of proteins involved in critical biological pathways.
  • Enzymatic Reactions : The compound may serve as a substrate or inhibitor in enzymatic reactions, which could be significant in metabolic pathways.

Pharmacological Effects

Research indicates that compounds with similar structures often exhibit significant pharmacological effects. For instance, minor modifications in the structure can lead to substantial differences in biological activity, highlighting the importance of structure-activity relationships (SAR) in drug design.

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Allosteric Modulation : Research has indicated that compounds with similar structural features can act as allosteric modulators of G-protein-coupled receptors (GPCRs), which are critical drug targets. These modulators can alter receptor activity by binding to sites distinct from the active site, thus influencing receptor signaling pathways .
  • Synthetic Applications : The compound has been utilized as a building block in synthetic organic chemistry for developing more complex molecules. Its unique properties make it valuable for producing specialty chemicals and materials .

Comparative Analysis

The following table summarizes the unique aspects of this compound compared to related compounds:

Compound NameStructure FeaturesUnique Aspects
This compoundDimethylaminomethyl group and carboxylic acidSpecific stereochemistry influencing activity
CyclohexylamineCyclohexane ring with an amine functional groupLacks carboxylic acid functionality
N,N-DimethylcyclohexylamineDimethylamino group on cyclohexaneNo carboxylic acid; primarily acts as a base
Cyclohexanecarboxylic acidCyclohexane with a carboxylic acid groupDoes not contain an amine; different reactivity

This table illustrates how the combination of both amine and carboxylic functionalities along with specific stereochemistry results in distinct biological activities compared to other similar compounds.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing (1r,4r)-4-[(dimethylamino)methyl]cyclohexane-1-carboxylic acid, and how do reaction conditions influence stereochemical purity?

  • Methodology : A common approach involves coupling a cyclohexane-carboxylic acid derivative with dimethylamine via carbodiimide-mediated amidation (e.g., EDCI, DMAP, and triethylamine in DCM/DMF mixtures). Stereochemical control is achieved using chiral auxiliaries or resolved starting materials, as seen in analogous syntheses of trans-cyclohexane derivatives .
  • Key parameters : Temperature (room temperature avoids racemization), solvent polarity (DCM/DMF 3:1 improves solubility), and stoichiometric ratios (excess amine ensures complete conversion). Purification via column chromatography or recrystallization enhances enantiomeric excess (>95%) .

Q. How can researchers confirm the structural integrity and stereochemistry of this compound using spectroscopic and chromatographic techniques?

  • Analytical workflow :

  • NMR : 1^1H and 13^{13}C NMR verify the cyclohexane backbone and dimethylamino group (e.g., δ ~2.2 ppm for N–CH3_3, δ ~1.4–2.1 ppm for cyclohexane protons). NOESY confirms trans-configuration via spatial correlations between axial protons .
  • HPLC : Chiral stationary phases (e.g., amylose- or cellulose-based columns) resolve enantiomers. Retention time comparisons with known standards validate stereochemical purity .

Q. What are the critical considerations for developing a robust HPLC/LC-MS method to quantify this compound in biological matrices?

  • Method development :

  • Column : C18 reversed-phase for hydrophobicity-driven separation.
  • Mobile phase : Acetonitrile/water with 0.1% formic acid enhances ionization in LC-MS.
  • Detection : ESI+ mode targets the protonated molecular ion ([M+H]+^+). Validate linearity (1–1000 ng/mL), LOD/LOQ, and recovery rates (≥80%) using spiked plasma/serum .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the cyclohexane ring) impact the compound’s bioactivity, and what computational tools can predict binding affinities?

  • Structure-activity relationship (SAR) : Replace the dimethylamino group with pyrrolidine or piperidine derivatives to modulate lipophilicity and target engagement. Docking studies (AutoDock, Schrödinger) against receptors like GABA transporters or enzymes (e.g., histone acetyltransferases) identify key interactions (e.g., hydrogen bonding with carboxylate groups) .
  • Data contradiction : Some analogs show reduced activity due to steric hindrance, necessitating MD simulations to assess conformational flexibility .

Q. What strategies are effective for resolving conflicting crystallographic data during structure determination, particularly for polymorphic forms?

  • Crystallography : Use SHELXL for refinement, leveraging high-resolution data (≤1.0 Å). For polymorphs, compare unit cell parameters and hydrogen-bonding networks. If twinning occurs, employ TWINLAW in SHELX to deconvolute overlapping reflections .
  • Case study : A 2024 study resolved a polymorphic discrepancy by re-refining data with anisotropic displacement parameters, confirming the trans-configuration .

Q. How can researchers design in vivo pharmacokinetic studies to evaluate blood-brain barrier (BBB) penetration of this compound?

  • Experimental design :

  • Animal model : Administer radiolabeled compound (e.g., 14^{14}C) to rodents via IV/oral routes.
  • Tissue sampling : Measure plasma and brain homogenate concentrations at timed intervals. Calculate brain/plasma ratio (Kp,brain_{p,brain}) and permeability (P-gp efflux assays).
  • Data analysis : Use compartmental modeling (e.g., NONMEM) to estimate AUC, t1/2t_{1/2}, and BBB permeability .

Q. What advanced synthetic techniques (e.g., flow chemistry, biocatalysis) can improve the scalability of this compound while maintaining stereochemical fidelity?

  • Flow chemistry : Continuous reactors with immobilized catalysts (e.g., lipases) enable precise control over residence time and reduce racemization risks. A 2023 study achieved 90% yield and >99% ee using enzyme-packed microreactors .
  • Biocatalysis : Engineered transaminases or carboxylases selectively functionalize the cyclohexane scaffold, avoiding harsh reagents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(1r,4r)-4-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid
Reactant of Route 2
(1r,4r)-4-[(Dimethylamino)methyl]cyclohexane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.